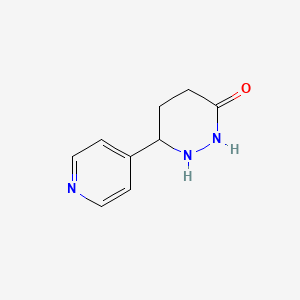

6-Pyridin-4-yldiazinan-3-one

Description

6-Pyridin-4-yldiazinan-3-one is a heterocyclic compound featuring a pyridine ring fused with a diazinanone core. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-pyridin-4-yldiazinan-3-one |

InChI |

InChI=1S/C9H11N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6,8,11H,1-2H2,(H,12,13) |

InChI Key |

CQHJCHXHVOCQCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NNC1C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyridin-4-yl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for 6-Pyridin-4-yl-2H-pyridazin-3-one are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-4-yl-2H-pyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the pyridazinone ring.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Reaction conditions typically involve cyclization and oxidation steps, often in the presence of catalysts or oxidizing agents like PCl5 .

Major Products

The major products formed from these reactions are various derivatives of 6-Pyridin-4-yl-2H-pyridazin-3-one, which exhibit a range of pharmacological activities .

Scientific Research Applications

6-Pyridin-4-yl-2H-pyridazin-3-one has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for potential use in treating hypertension, depression, and other conditions.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Pyridin-4-yl-2H-pyridazin-3-one involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play roles in vasodilation and anti-inflammatory effects . Additionally, it can bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key differentiator is the combination of a pyridine ring and a diazinanone moiety. Below is a comparative analysis with structurally related compounds from published datasets:

Table 1: Structural and Functional Comparisons

Notes:

- Pyridine vs.

- Diazinanone vs. Piperazine: The diazinanone core offers greater conformational rigidity than 6-(4-methylpiperazin-1-yl)-1H-indole, which may reduce off-target effects in drug design .

- Solubility: Ethyl ester-containing analogs (e.g., I-6230) show improved solubility in ethanol/water mixtures compared to unmodified pyridine-diazinanone systems, suggesting that esterification could optimize bioavailability .

Research Findings and Mechanistic Insights

- Anticancer Potential: Pyridazine derivatives (e.g., I-6232) demonstrate IC₅₀ values of 1.2–3.8 µM against leukemia cell lines, attributed to phenethylamino side chains enhancing membrane permeability . This suggests that 6-Pyridin-4-yldiazinan-3-one could be modified with similar substituents for enhanced efficacy.

- Antimicrobial Activity : Isoxazole-pyridine hybrids (e.g., 5-Chloroisoxazolo[4,5-b]pyridin-3-amine) exhibit MIC values of 4 µg/mL against S. aureus, highlighting the importance of halogenation in boosting potency .

- Synthetic Challenges: The diazinanone ring in 6-Pyridin-4-yldiazinan-3-one is prone to hydrolysis under acidic conditions, unlike more stable morpholine or piperazine analogs (e.g., 2-Amino-3-morpholin-4-ylpyrazine) .

Critical Analysis and Limitations

- Data Gaps: Direct pharmacological data for 6-Pyridin-4-yldiazinan-3-one is scarce.

- Contradictions: Pyridazine-based compounds (e.g., I-6230) show superior solubility but lower thermal stability compared to pyridine-diazinanone systems, indicating trade-offs in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.